Cas no 181514-35-2 (1-(7-Bromo-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone)

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone is a brominated and trifluoroacetyl-substituted dihydroisoquinoline derivative. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the bromo substituent at the 7-position enhances its reactivity for further functionalization, while the trifluoroacetyl group contributes to its stability and selectivity in reactions. Its well-defined structure makes it suitable for applications in medicinal chemistry, including the synthesis of bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity, ensuring consistent performance in synthetic workflows.
1-(7-Bromo-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone structure
181514-35-2 structure
Product Name:1-(7-Bromo-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone
CAS No:181514-35-2
MF:C11H9BrF3NO
MW:308.094472646713
MDL:MFCD07644563
CID:839020
PubChem ID:10968831
Update Time:2025-11-02

1-(7-Bromo-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(7-BROMO-3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-2,2,2-TRIFLUOROETHANONE
    • 7-bromo-1,2,3,4-tetrahydro-2-(trifluoroacetyl)isoquinoline
    • Ethanone, 1-(7-bromo-3,4-dihydro-2(1H)-isoquinolinyl)-2,2,2-trifluoro-
    • Isoquinoline, 7-bromo-1,2,3,4-tetrahydro-2-(trifluoroacetyl)-
    • 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
    • 7-bromo-2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline
    • 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)
    • 7-BROMO-N-TRIFLUOROACETYL-1,2,3,4-TETRAHYDROISOQUINOLINE
    • 1-(7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one
    • SCHEMBL585650
    • 1-(7-bromo-3,4-dihydroisoquinolin-2(1 H)-yl)-2,2,2-trifluoroethanone
    • DB-362935
    • DTXSID40450227
    • DS-15675
    • CS-0039087
    • 1-(7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoro-ethanone
    • MFCD07644563
    • AKOS016005973
    • 1-(7-Bromo-3,4-Dihydro-2(1H)-Isoquinolinyl)-2,2,2-Trifluoroethanone
    • 1-(7-Bromo-3 pound not4-dihydroisoquinolin-2(1H)-yl)-2 pound not2 pound not2-trifluoroethanone
    • 7-bromo-2-trifluoroacetyl-1,2,3,4-tetrahydoisoquinoline
    • 181514-35-2
    • 7-BroMo-2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline, 98%
    • 1-(7-Bromo-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone
    • MDL: MFCD07644563
    • Inchi: 1S/C11H9BrF3NO/c12-9-2-1-7-3-4-16(6-8(7)5-9)10(17)11(13,14)15/h1-2,5H,3-4,6H2
    • InChI Key: VKQVUQYZTXGZLW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)CN(C(C(F)(F)F)=O)CC2

Computed Properties

  • Exact Mass: 306.98200
  • Monoisotopic Mass: 306.98196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31000
  • LogP: 2.83400

1-(7-Bromo-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone Security Information

1-(7-Bromo-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(7-Bromo-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone Pricemore >>

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Additional information on 1-(7-Bromo-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone

Exploring 1-(7-Bromo-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone (CAS: 181514-35-2): Properties, Applications, and Market Insights

1-(7-Bromo-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone (CAS: 181514-35-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated isoquinoline derivative features a trifluoroethanone moiety, which enhances its reactivity and potential applications in drug discovery. Researchers are particularly interested in its role as a building block for bioactive molecules, especially in the development of kinase inhibitors and antimicrobial agents.

The molecular structure of 1-(7-Bromo-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone combines a dihydroisoquinoline core with a 7-bromo substituent and a trifluoroacetyl group. This unique arrangement contributes to its stability and solubility in organic solvents, making it a versatile intermediate in synthetic chemistry. Recent studies highlight its potential in central nervous system (CNS) drug development, aligning with the growing demand for novel neuroprotective compounds.

In the pharmaceutical industry, 1-(7-Bromo-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone is being explored for its ability to modulate specific biological pathways. Its isoquinoline scaffold is structurally similar to several FDA-approved drugs, which has sparked interest in its use for cancer therapy and inflammatory disease treatment. The compound's 7-bromo group offers a strategic site for further functionalization, enabling the creation of diverse analogs with tailored properties.

From a synthetic perspective, CAS 181514-35-2 serves as a valuable precursor for heterocyclic chemistry. Its trifluoroethanone component enhances electrophilicity, facilitating nucleophilic substitution reactions. This characteristic is particularly useful in medicinal chemistry optimization, where researchers aim to improve drug-like properties such as metabolic stability and bioavailability. The compound's compatibility with cross-coupling reactions further expands its utility in constructing complex molecular architectures.

The agrochemical sector has also shown interest in 1-(7-Bromo-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone due to its potential as a pesticide intermediate. Its structural features may contribute to the development of new crop protection agents with improved efficacy and environmental profiles. This application aligns with current industry trends toward sustainable agriculture and reduced ecological impact.

Market analysis indicates growing demand for high-purity 181514-35-2, particularly from contract research organizations and academic institutions. The compound's research-grade quality and consistent batch-to-batch performance make it a reliable choice for exploratory studies. Suppliers are responding to this demand by offering customized quantities and technical support for specialty chemical applications.

Quality control for 1-(7-Bromo-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets stringent purity standards required for research applications. Proper storage conditions—typically cool and dry environments—are essential to maintain its stability over time.

Looking ahead, CAS 181514-35-2 is poised to play an increasingly important role in drug discovery pipelines. Its structural versatility and potential biological activities make it a compelling subject for further investigation. As research continues to uncover new applications, this compound may emerge as a key player in addressing unmet medical needs and advancing precision medicine approaches.

For researchers working with 1-(7-Bromo-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone, understanding its structure-activity relationships is crucial. The compound's electronic properties and steric effects influence its interactions with biological targets, offering opportunities for rational drug design. Computational chemistry approaches are being employed to predict these interactions and guide synthetic efforts.

The environmental fate and green chemistry applications of 181514-35-2 represent another area of growing interest. Scientists are investigating sustainable synthetic routes and biodegradation pathways to ensure responsible use of this chemical entity. These efforts align with broader industry initiatives toward green pharmaceutical manufacturing.

In conclusion, 1-(7-Bromo-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone (CAS: 181514-35-2) stands as a multifaceted compound with significant potential across multiple scientific disciplines. Its unique chemical properties, combined with emerging applications in life sciences and material chemistry, ensure its continued relevance in cutting-edge research. As synthetic methodologies advance and biological understanding deepens, this compound will likely find even broader utility in addressing contemporary scientific challenges.

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